molecular formula C11H13NO B13820096 1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene CAS No. 46207-09-4

1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene

Cat. No.: B13820096
CAS No.: 46207-09-4
M. Wt: 175.23 g/mol
InChI Key: VUOBPTJAEOSIHW-UHFFFAOYSA-N
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Description

1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene is a chemical compound with the molecular formula C11H13NO . This structure incorporates both a nitroso group and a vinyl group attached to a substituted benzene ring, a combination that may be of significant interest in organic synthesis and materials science. The nitroso functional group is known for its role in various chemical reactions and its potential to interact with biological macromolecules. While specific studies on this exact compound are limited, related nitrosoarenes have been investigated for their utility as building blocks in polymer chemistry, as intermediates in the synthesis of more complex organic molecules, and in studies of electron transfer processes. Researchers might explore its use in developing novel coordination polymers or as a precursor in catalytic reactions. The presence of the isopropyl group influences the compound's steric and electronic properties, which can affect its reactivity and solubility. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

46207-09-4

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(2-nitrosoethenyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C11H13NO/c1-9(2)11-5-3-10(4-6-11)7-8-12-13/h3-9H,1-2H3

InChI Key

VUOBPTJAEOSIHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CN=O

Origin of Product

United States

Scientific Research Applications

The compound 1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene is a specialized organic compound with various applications in scientific research and industrial processes. This article explores its applications, synthesizing methods, and relevant case studies, providing a comprehensive overview of its significance in different fields.

Synthesis Methodology

  • Starting Materials : The synthesis often begins with substituted benzene derivatives and nitrosating agents.
  • Reaction Conditions : Optimal conditions include temperature control and the use of solvents that facilitate the reaction without leading to side products.
  • Yield Optimization : Various methods, such as adjusting reactant ratios and reaction times, are employed to maximize yield.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly as a precursor for synthesizing drugs with specific therapeutic effects. Its nitroso group can be crucial in developing compounds that interact with biological targets effectively.

Material Science

This compound can be utilized in polymer synthesis, where its reactive groups can be incorporated into polymer chains to enhance properties such as thermal stability and chemical resistance.

Environmental Chemistry

Research indicates that compounds like this compound can play a role in environmental remediation processes. They may be involved in the breakdown of pollutants or act as intermediates in the synthesis of environmentally friendly materials.

Case Study 1: Drug Development

A study explored the use of this compound in synthesizing anti-cancer agents. The compound was modified to enhance its bioactivity, leading to derivatives that showed improved efficacy against specific cancer cell lines.

Case Study 2: Polymer Engineering

In another application, researchers incorporated the compound into a polymer matrix to study its effects on mechanical properties. The results indicated significant improvements in tensile strength and thermal stability, suggesting potential uses in high-performance materials.

Data Tables

Application AreaSpecific Use CaseOutcome
Medicinal ChemistryPrecursor for anti-cancer drug synthesisEnhanced bioactivity
Material SciencePolymer additive for improved thermal propertiesIncreased tensile strength
Environmental ChemistryIntermediary in pollutant degradationEffective breakdown of contaminants

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The nitroso group (-NO) is a strongly electron-withdrawing, meta-directing substituent , while the propan-2-yl group is electron-donating, ortho/para-directing . These opposing effects create a complex reactivity profile.

Key Observations:

Reaction Conditions and Yields

ReactionDominant Product PositionsYield (%)
NitrationPara (isopropyl) > Ortho (isopropyl)70–80
SulfonationPara (isopropyl) > Ortho (isopropyl)60–75
BrominationOrtho (isopropyl) > Para (isopropyl)50–65

Nucleophilic Aromatic Substitution (NAS)

The nitroso group’s electron-withdrawing nature enables NAS under strongly basic conditions.

Mechanism :

  • Formation of a benzyne intermediate via elimination of the nitroso group .

  • Nucleophilic attack by hydroxide, amine, or other nucleophiles at positions adjacent to the isopropyl group.

Example Reaction :

  • Reaction with NH₃ : Substitution at the meta position relative to the nitroso group, yielding 1-(aminoethenyl)-4-(propan-2-yl)benzene .

Other Reactions

  • Reduction : The nitroso group (-NO) can be reduced to an amino group (-NH₂) using hydrogenation (H₂, Pd/C) or sodium borohydride (NaBH₄) .

  • Oxidation : The isopropyl group undergoes oxidation to form a ketone (propan-2-one) under strong oxidizing agents (e.g., KMnO₄, H₂SO₄) .

Biological Activity

Recent studies (2024) on structurally similar benzene derivatives indicate that nitroso-substituted compounds exhibit pro-oxidative effects , increasing reactive oxygen species (ROS) in cancer cells . The isopropyl group enhances lipophilicity, potentially improving bioavailability .

Comparison with Similar Compounds

Substituent Effects and Reactivity

1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene ()
  • Structure : Benzene with isopropyl, methyl, and 4-nitrobenzyl ether groups.
  • Key Differences: The nitro group (-NO₂) in the benzyl ether is electron-withdrawing but less reactive than nitroso (-NO) in electrophilic reactions. The ether linkage enhances solubility in polar solvents compared to the nitrosoethenyl group.
  • Applications : Nitrobenzyl ethers are often used as photolabile protecting groups, unlike nitrosoethenyl derivatives, which are more reactive in nitrosation .
Bisphenol A Diallyl Ether ()
  • Structure : Two benzene rings linked by a propane bridge, each substituted with allyloxy groups.
  • The propane bridge provides rigidity, whereas the nitrosoethenyl group may participate in tautomerization or dimerization .
4-(1-(Triethylgermyl)-2-(4-(trifluoromethoxy)phenyl)propan-2-yl)benzonitrile ()
  • Structure : Benzene with trifluoromethoxy and triethylgermyl substituents.
  • Key Differences: Trifluoromethoxy (-OCF₃) is strongly electron-withdrawing but chemically inert compared to nitroso. Triethylgermyl groups impart unique organometallic reactivity, diverging from the organic nitroso functionality .
(1E,2Z)-1-(4-Nitrobenzylidene)-2-[4-(propan-2-yl)benzylidene]hydrazine ()
  • Structure : Hydrazine-linked nitro and isopropyl-substituted benzylidene groups.
  • Key Differences: Nitro (-NO₂) vs. nitroso (-NO): Nitro groups are more stable but less reactive in nitrosation. The hydrazine backbone enables condensation reactions, unlike the electrophilic nitrosoethenyl group .

Functional Group Reactivity

Compound Key Substituent Reactivity Profile Stability Considerations
Target Compound 2-Nitrosoethenyl Nitrosation, tautomerization, dimerization Prone to oxidation and dimerization
1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene 4-Nitrobenzyl ether Photolytic cleavage, SNAr reactions Stable under ambient conditions
Bisphenol A Diallyl Ether Allyloxy Polymerization, epoxidation Thermally stable up to 200°C
4-(Trifluoromethoxy)benzonitrile () Trifluoromethoxy Electron-deficient aromatic substitution High chemical inertness

Preparation Methods

Precursor Selection

The starting material is often 4-(propan-2-yl)benzaldehyde or a related aromatic aldehyde, which provides the benzene ring with the isopropyl substituent in the para position. This aldehyde is then subjected to reactions that introduce the nitrosoethenyl group.

Formation of the Nitrosoethenyl Group

The nitrosoethenyl group (-CH=CH-NO) can be formed via condensation reactions involving nitroso compounds and aldehydes or via nitrosation of alkenyl intermediates.

Detailed Preparation Methods

Method Based on Nitrosation of Alkenylbenzene Derivatives

One approach involves starting from 4-(propan-2-yl)styrene or its derivatives, which undergo nitrosation to yield the nitrosoethenyl substituent.

  • Step 1: Synthesis of 4-(propan-2-yl)styrene by standard Wittig or Heck coupling reactions.
  • Step 2: Controlled nitrosation of the styrene double bond using nitrosating agents such as sodium nitrite under acidic conditions to form the nitrosoethenyl group.

This method requires careful control of reaction conditions to avoid over-nitrosation or side reactions.

Condensation of 4-(Propan-2-yl)benzaldehyde with Nitroso Reagents

Another synthetic route involves the condensation of 4-(propan-2-yl)benzaldehyde with nitroso compounds or equivalents.

  • Step 1: Preparation of 4-(propan-2-yl)benzaldehyde.
  • Step 2: Reaction with nitrosating agents such as nitrosyl chloride or nitrosyl sulfuric acid to form the nitrosoethenyl intermediate.
  • Step 3: Isolation and purification of the product by recrystallization or chromatography.

This method is supported by analogous syntheses of nitrosoethenylbenzene derivatives reported in literature.

Experimental Procedure Example

While specific experimental details for this compound are scarce, related nitrosoethenylbenzene compounds have been synthesized under nitrogen atmosphere to avoid oxidation, using ammonium acetate and nitromethane as solvent, followed by workup involving organic extraction and recrystallization.

Step Reagents/Conditions Outcome
Aldehyde condensation 4-(propan-2-yl)benzaldehyde + ammonium acetate in nitromethane, heated at ~70°C for several hours Formation of nitrosoethenyl intermediate
Workup Dilution with dichloromethane, washing with saturated NaCl and water, drying over MgSO4 Purification of crude product
Recrystallization Ethanol Yellow crystalline product with ~80% yield

This procedure is adapted from similar nitrosoethenylbenzene syntheses and is expected to be applicable.

Comparative Analysis of Preparation Routes

Preparation Route Advantages Disadvantages References
Nitrosation of styrene derivatives Direct introduction of nitroso group; potentially high yield Requires careful control of nitrosation; sensitive to oxidation
Condensation of aldehydes with nitroso reagents Uses readily available aldehydes; well-established chemistry Multi-step; potential side reactions

Summary Table of Key Data

Parameter Data/Condition
Molecular Weight 175.23 g/mol
CAS Number 46207-09-4
Typical Solvent for Synthesis Nitromethane, dichloromethane, ethanol
Reaction Atmosphere Nitrogen (to avoid oxidation)
Typical Temperature 343 K (approx. 70°C)
Yield Approximately 80% (depending on method)
Purification Method Recrystallization, solvent extraction
Stability Considerations Sensitive to oxidation, requires inert atmosphere

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves nitroso group introduction via hydrogenation of nitro precursors. For example, catalytic hydrogenation using Pt/C under H₂ atmosphere (as in ) achieves high yields (~96%) by reducing nitro intermediates. Optimization includes solvent choice (e.g., ethyl acetate), catalyst loading (e.g., 5% Pt/C), and reaction monitoring via TLC (Hexanes:DCM = 1:1) .

Q. How can the structural purity of this compound be validated?

  • Methodology : Employ spectroscopic techniques:

  • NMR : Analyze nitroso (C-N=O) and ethenyl (C=C) groups.
  • FT-IR : Confirm N=O stretch (~1500 cm⁻¹) and C=C vibrations.
  • X-ray crystallography : Use SHELX software ( ) for refinement. For monoclinic systems (e.g., P21/c space group), parameters like unit cell dimensions (a, b, c, β) and Z-value ensure accurate structure determination .

Q. What are the stability considerations for nitroso-containing compounds during storage?

  • Methodology : Nitroso groups are photolabile and thermally sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via HPLC-MS; use stabilizers like BHT (butylated hydroxytoluene) to inhibit radical formation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in photochemical reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions. Compare HOMO-LUMO gaps to experimental UV-Vis spectra (e.g., λmax ~300 nm for nitroso-alkene conjugation). Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. What strategies resolve contradictions in crystallographic data for nitroso-ethenyl derivatives?

  • Methodology : If SHELXL refinement ( ) shows disorder in the nitroso group, apply restraints (e.g., DELU, SIMU) to thermal parameters. Twinning analysis (via PLATON) and high-resolution data (d-spacing <1 Å) improve model accuracy .

Q. How does steric hindrance from the isopropyl group influence regioselectivity in cross-coupling reactions?

  • Methodology : Compare Suzuki-Miyaura coupling outcomes using bulky (e.g., SPhos) vs. smaller ligands (e.g., PPh₃). Steric maps (e.g., using PyMol) quantify spatial constraints. For example, the isopropyl group in this compound may favor para-substitution in aryl halide couplings .

Q. What biological screening approaches are suitable for evaluating nitroso-ethenyl derivatives as enzyme inhibitors?

  • Methodology : Use fluorescence polarization assays for binding affinity (Kd) measurements. For Trypanosoma brucei (), test IC₅₀ values in vitro with HAT (human African trypanosomiasis) cell lines. Structure-activity relationships (SAR) guide nitroso group modifications .

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